
2-Chloro-2,3-diphenyl-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3-diphenyl-2H-azirene is a heterocyclic compound characterized by a three-membered ring containing a nitrogen atom and a chlorine substituent This compound is part of the azirine family, which is known for its high reactivity due to the ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-diphenyl-2H-azirene can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can produce azirines, including this compound.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to yield azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approaches mentioned above can be scaled up for industrial synthesis. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Análisis De Reacciones Químicas
2-Chloro-2,3-diphenyl-2H-azirene undergoes various chemical reactions due to its strained ring structure:
Oxidation: Azirines can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated analogs.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles, leading to a variety of substituted azirines.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include oxazoles, aziridines, substituted azirines, and various heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-2,3-diphenyl-2H-azirene has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore the medicinal potential of azirines in drug development.
Industry: Azirines are used in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-2,3-diphenyl-2H-azirene involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, dienophile, or dipolarophile . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparación Con Compuestos Similares
2-Chloro-2,3-diphenyl-2H-azirene can be compared with other azirines and related compounds:
2H-Azirine: The parent compound without substituents, known for its high reactivity.
Aziridines: Saturated analogs of azirines, less reactive due to the absence of a double bond.
Isoxazoles: Five-membered ring compounds that can be converted to azirines through ring contraction.
Vinyl Azides: Precursors to azirines through thermolysis or photolysis.
Propiedades
Número CAS |
72040-08-5 |
|---|---|
Fórmula molecular |
C14H10ClN |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-chloro-2,3-diphenylazirine |
InChI |
InChI=1S/C14H10ClN/c15-14(12-9-5-2-6-10-12)13(16-14)11-7-3-1-4-8-11/h1-10H |
Clave InChI |
CYZHHZFWHKXTSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


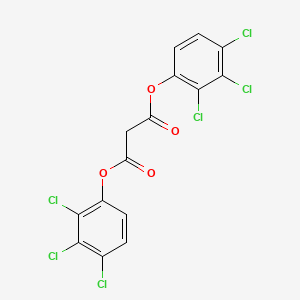
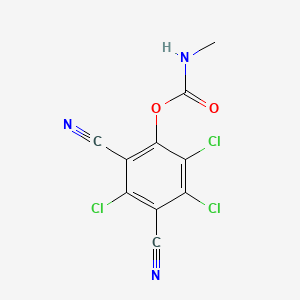


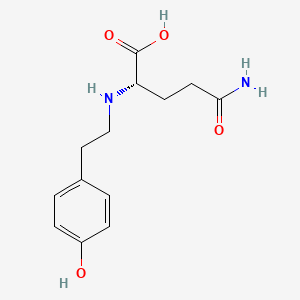

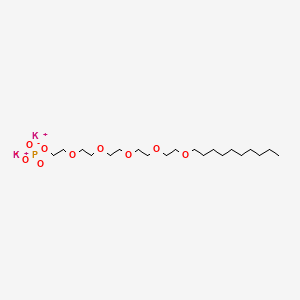
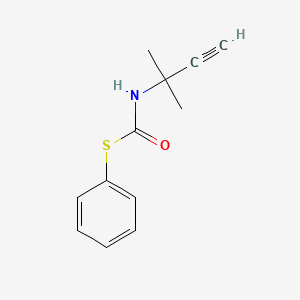
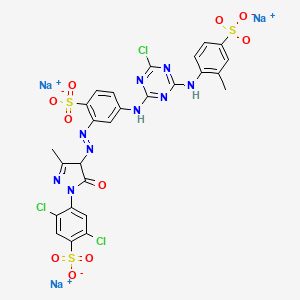
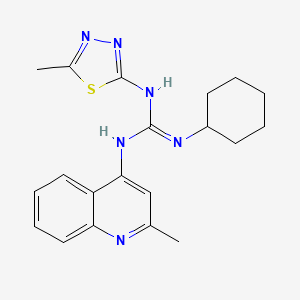
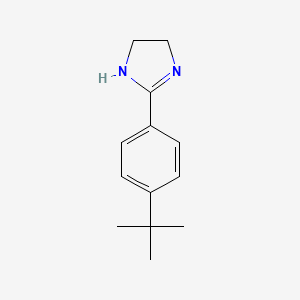
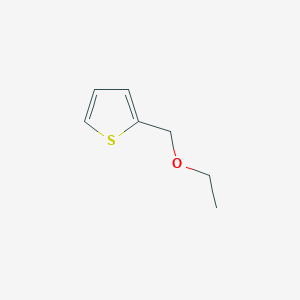
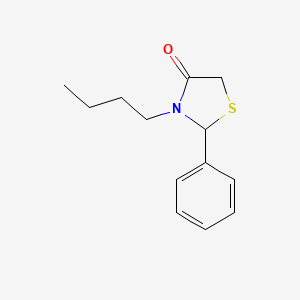
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
